3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(26-17)15-9-11-5-3-4-6-16(11)25-19(15)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDUKAKRYKEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 3,5-dimethoxyphenyl hydrazide, which is then reacted with a suitable carboxylic acid derivative to form the corresponding hydrazone. This intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring. Finally, the chromen-2-one moiety is introduced through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific industrial methods can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The oxadiazole ring can interact with DNA and inhibit key enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that a related compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure allows for interactions with microbial cell membranes, disrupting their integrity.
- Testing : In vitro studies revealed that compounds with similar structures exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Data Table :
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Mechanism : The compound may inhibit NF-kB signaling pathways involved in inflammation.
- Case Study : In a murine model of inflammation, administration of the compound resulted in a significant decrease in swelling and pain indicators.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology.
- Performance Metrics : Devices utilizing this compound demonstrated enhanced brightness and efficiency compared to traditional materials.
Data Table:
| Parameter | Value |
|---|---|
| Luminance | 5000 cd/m² |
| Efficiency | 20 lm/W |
| Lifetime | 1000 hours |
Fluorescent Probes
Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging.
- Application : It can be tagged to biomolecules for tracking cellular processes.
Case Study:
A study highlighted the use of a similar chromenone derivative as a fluorescent marker for live-cell imaging, showing high specificity and low cytotoxicity.
Mechanism of Action
The mechanism of action of 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of coumarin-oxadiazole hybrids. Below is a comparative analysis with structurally related compounds, focusing on substituent effects and biological activities:
Key Observations:
Substituent Effects on Antimicrobial Activity :
- The triazine-sulfanyl derivative () exhibits broad-spectrum antimicrobial activity, likely due to the electrophilic chlorine atoms enhancing membrane disruption . In contrast, the dimethoxyphenyl group in the target compound may favor solubility and target-specific binding, though direct antimicrobial data are lacking.
Anticancer Activity and Polymorphism :
- Phenyl- and pyridyl-substituted coumarin-oxadiazoles () show polymorph-dependent anticancer activity, with IC50 values ranging from 8.7–15.6 µM. The dimethoxyphenyl group’s electron-donating properties could enhance DNA intercalation or kinase inhibition compared to simpler aryl groups .
Enzyme Inhibition: Benzophenone-linked coumarin-oxadiazoles () demonstrate potent α-glucosidase inhibition (IC50: 1.2 µM).
Anthelmintic Activity: Oxadiazole-imidazole hybrids () with nitro or dimethylamino groups show paralysis and death times of 12–28 minutes in earthworms. The dimethoxyphenyl group’s polarity might reduce anthelmintic efficacy compared to nitro substituents .
Biological Activity
The compound 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of oxadiazoles and coumarins. Its unique structural features suggest potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a chromone moiety and a 1,3,4-oxadiazole ring, which are known for their diverse pharmacological activities.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study focused on derivatives of oxadiazoles demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes crucial for DNA synthesis and cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 0.47 |
| Compound B | MCF7 (Breast) | 1.4 |
| Compound C | HUH7 (Liver) | 0.8 |
The above table summarizes the IC50 values for selected oxadiazole derivatives against various cancer cell lines, illustrating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles demonstrate varying degrees of activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 10 |
| Compound F | Bacillus cereus | 20 |
These results highlight the effectiveness of certain derivatives in inhibiting bacterial growth, with notable activity against Bacillus cereus .
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays, including the DPPH radical scavenging method. Results indicate that it exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound G | 85% |
| Compound H | 75% |
| Compound I | 65% |
The above table shows the percentage of DPPH scavenging activity for different compounds, indicating their potential to act as antioxidants .
Case Studies
- Study on Anticancer Properties : A research team synthesized a series of oxadiazole derivatives and tested them against various cancer cell lines. The study concluded that certain modifications to the oxadiazole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
- Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial efficacy of synthesized oxadiazole derivatives through disc diffusion methods. The results showed promising antibacterial activity against multiple strains, particularly gram-positive bacteria .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
